2-(2,2-Dimethoxyethyl)cyclohexan-1-one
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Overview
Description
2-(2,2-Dimethoxyethyl)cyclohexan-1-one is an organic compound with the molecular formula C10H18O3. This compound is characterized by a cyclohexanone ring substituted with a 2,2-dimethoxyethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2,2-Dimethoxyethyl)cyclohexan-1-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring.
2-Methylcyclohexanone: A methyl-substituted cyclohexanone.
Uniqueness
2-(2,2-Dimethoxyethyl)cyclohexan-1-one is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This substitution allows for specific interactions in chemical reactions and enhances its utility in various applications.
Properties
CAS No. |
51534-80-6 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h8,10H,3-7H2,1-2H3 |
InChI Key |
AKDXZRPHAALEHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCCCC1=O)OC |
Origin of Product |
United States |
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